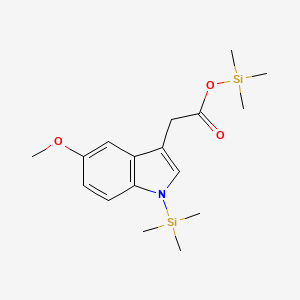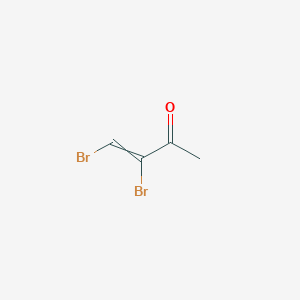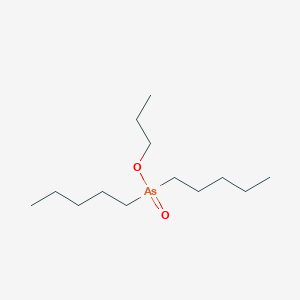
Propyl dipentylarsinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl dipentylarsinate is an organoarsenic compound characterized by the presence of propyl and dipentyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl dipentylarsinate typically involves the reaction of arsenic trichloride with propyl and dipentyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction scheme is as follows:
AsCl3+3R-MgX→AsR3+3MgXCl
where R represents the propyl and dipentyl groups, and MgX is the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl dipentylarsinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsenic trichloride.
Substitution: The propyl and dipentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3)
Reduction: Arsenic trichloride (AsCl3)
Substitution: Various alkyl or aryl arsenic compounds
Applications De Recherche Scientifique
Propyl dipentylarsinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of propyl dipentylarsinate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl dipentylarsinate
- Ethyl dipentylarsinate
- Butyl dipentylarsinate
Uniqueness
Propyl dipentylarsinate is unique due to its specific alkyl group configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction rates, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
56269-05-7 |
|---|---|
Formule moléculaire |
C13H29AsO2 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
1-[pentyl(propoxy)arsoryl]pentane |
InChI |
InChI=1S/C13H29AsO2/c1-4-7-9-11-14(15,16-13-6-3)12-10-8-5-2/h4-13H2,1-3H3 |
Clé InChI |
WJXQTTZBKJQWNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[As](=O)(CCCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


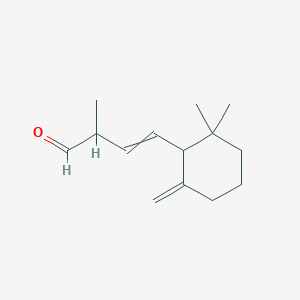
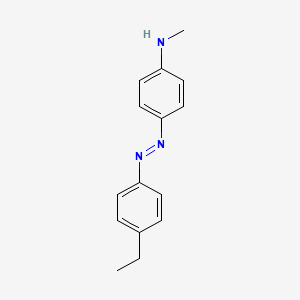
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
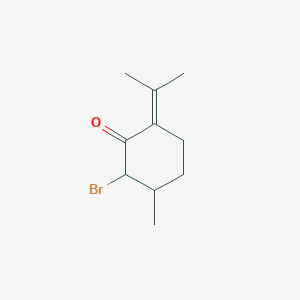
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)



![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
